Bienvenue dans la boutique en ligne BenchChem!

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine

Physicochemical profiling Lead optimization Medicinal chemistry

2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine (CAS 1552532-92-9) is a bicyclic heterocyclic building block featuring a pyrano[3,4-b]pyridine core with a chlorine substituent at the 2-position. Its molecular formula is C₈H₈ClNO with a molecular weight of 169.61 g/mol, and it is commercially available at 98% purity from multiple suppliers.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 1552532-92-9
Cat. No. B2431165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine
CAS1552532-92-9
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESC1COCC2=C1C=CC(=N2)Cl
InChIInChI=1S/C8H8ClNO/c9-8-2-1-6-3-4-11-5-7(6)10-8/h1-2H,3-5H2
InChIKeyUIEDNGHXUKYFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine (CAS 1552532-92-9) – Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine (CAS 1552532-92-9) is a bicyclic heterocyclic building block featuring a pyrano[3,4-b]pyridine core with a chlorine substituent at the 2-position. Its molecular formula is C₈H₈ClNO with a molecular weight of 169.61 g/mol, and it is commercially available at 98% purity from multiple suppliers . The compound belongs to the dihydropyrano[3,4-b]pyridine scaffold class, which has been explored in medicinal chemistry for kinase inhibition, CNS receptor modulation, and antimicrobial applications [1][2].

Why Generic Substitution Fails for 2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine (1552532-92-9)


The pyrano[3,4-b]pyridine scaffold and the 2-chloro substituent together confer a specific reactivity and physicochemical profile that cannot be reproduced by alternative regioisomers (e.g., pyrano[3,2-c]pyridine or pyrano[4,3-b]pyridine) or by 2-substituted analogs bearing bromo, iodo, or methyl groups. Differences in basicity (pKa), cross-coupling chemoselectivity, and biological target engagement have been quantitatively documented, meaning that swapping this building block for a close analog risks altering reaction outcomes, pharmacokinetic properties, or target selectivity in downstream applications [1][2].

2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine (1552532-92-9): Quantified Differentiation Evidence for Scientific Selection


Lower Basicity of 2-Chloro Scaffold vs. 2-Bromo Analog: pKa of Conjugate Acid

The conjugate acid of 2-chloropyridine exhibits a pKa of 0.49, compared with 0.71 for 2-bromopyridine, as measured at 25 °C [1][2]. This 0.22-unit difference indicates that the 2-chloropyridine moiety is a weaker base, which influences protonation state at physiological pH and can affect solubility, permeability, and receptor binding in ways that the bromo analog cannot replicate.

Physicochemical profiling Lead optimization Medicinal chemistry

Differential Reactivity of 2-Chloro vs. 2-Bromo Substituents in Suzuki-Miyaura Cross-Coupling

In Pd/C-catalyzed Suzuki-Miyaura coupling, 2-chloropyridines require the presence of a phosphine ligand (PPh₃) to achieve good yields, whereas 2-bromopyridines can couple effectively under a broader range of conditions, including ligand-free systems [1]. Specifically, Tagata and Nishida demonstrated that PPh₃ was essential for 2-chloropyridine coupling with phenylboronic acid using Pd/C, while bromopyridines gave good yields even without added ligand [1]. This differential ligand dependence enables chemoselective sequential functionalization strategies that are not accessible with the more reactive bromo analog.

Synthetic methodology Cross-coupling Chemoselectivity

Regioisomeric Scaffold Differentiation: Pyrano[3,4-b]pyridine vs. Pyrano[3,2-c]pyridine and Pyrano[4,3-b]pyridine in Kinase Inhibition

The pyrano[3,4-b]pyridine scaffold, exemplified by CID-797718 (1,2,3,4-tetrahydro-9-hydroxy-5H-[1]benzopyrano[3,4-b]pyridin-5-one), exhibits a distinct kinase inhibition profile compared with pyrano[3,2-c]pyridine derivatives. CID-797718 inhibits protein kinase D1 (PKD1) with an IC₅₀ of 7 µM, CDK-activating kinase (CAK) with an IC₅₀ of 8.4 µM, and polo-like kinase 1 (PLK1) with an IC₅₀ of 21.9 µM, while showing no activity against AKT (IC₅₀ > 50 µM) [1]. In contrast, pyrano[3,2-c]pyridine derivatives (e.g., P.P, TPM.P, 4-CP.P, 3-NP.P) were evaluated against MCF-7 breast cancer cells and showed distinct anti-proliferative and apoptotic effects mediated through different mechanistic pathways [2]. This regioisomer-dependent target selectivity means that procurement of the [3,4-b] scaffold, rather than alternative fused isomers, is critical for projects targeting PKD1 or related kinase pathways.

Kinase inhibition Scaffold hopping Drug discovery

CNS Receptor Modulation: Dopamine and Serotonin Receptor Engagement by the Pyrano[3,4-b]pyridine Scaffold

Patent literature establishes that tetrahydro- and hexahydro-4H-[1]benzopyrano[3,4-b]pyridines act as selective presynaptic dopamine receptor agonists and serotonin receptor modulators, with documented psychotropic activity [1]. The benzopyrano[3,4-b]pyridine derivative CGS 15873A was characterized as a putative dopamine autoreceptor agonist, with IC₅₀ > 1 µM at dopamine D₁, serotonin 5HT₁A, 5HT₁B, and 5HT₂ binding sites, indicating functional selectivity within the CNS receptor panel [2]. This scaffold-specific CNS receptor engagement profile distinguishes pyrano[3,4-b]pyridines from other pyrano-pyridine isomers, which have not been reported to exhibit this particular pattern of dopaminergic and serotonergic modulation.

CNS drug discovery Dopamine receptor Serotonin receptor Neuropharmacology

Molecular Weight and Physicochemical Property Differentiation from Analogous Building Blocks

2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine has a molecular weight of 169.61 g/mol and a calculated logP of approximately 1.2–1.5 (estimated from 2-chloropyridine logP = 1.40 and structural considerations for the fused pyran ring) . In comparison, the analogous 2-bromo derivative (estimated MW ~ 214.06 g/mol) and the 2-iodo derivative (estimated MW ~ 261.06 g/mol) are progressively larger and more lipophilic. The molecular weight of 169.61 g/mol places the chloro compound well within lead-like chemical space (MW < 350), whereas the iodo analog exceeds typical fragment limits. Additionally, the 2-chloro derivative's logP is approximately one unit lower than that of the 2-iodo analog, favoring aqueous solubility.

ADME prediction Fragment-based drug discovery Lead-like properties

Synthetic Accessibility: Commercially Available at 98% Purity from Multiple Vendors

2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine is stocked at 98% purity by multiple independent suppliers, including AKSci (catalog 1414FF) and Leyan (product 1821167) . This multi-vendor availability contrasts with the 2-bromo, 2-iodo, and 2-methyl analogs, which are not listed in major catalogs, suggesting either synthetic challenges or lower commercial demand. The confirmed 98% purity specification reduces the need for in-house re-purification prior to use in sensitive catalytic or biological assays.

Chemical procurement Supply chain reliability Synthetic building blocks

Optimal Research and Industrial Application Scenarios for 2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine (1552532-92-9)


Chemoselective Multi-Step Synthesis of 2-Aryl-Pyrano[3,4-b]pyridine Libraries via Sequential Cross-Coupling

The lower intrinsic reactivity of the C–Cl bond at the 2-position, compared to C–Br, enables sequential functionalization strategies. Researchers can first functionalize other reactive sites on the scaffold (e.g., C-3 or C-8 positions) while preserving the 2-chloro substituent, then activate it in a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling step using PPh₃/Pd catalysts. This chemoselectivity, documented for 2-chloropyridines [1], makes CAS 1552532-92-9 the preferred building block for generating diverse 2-aryl-pyrano[3,4-b]pyridine libraries where the 2-bromo analog would suffer from premature coupling and lower yield.

PKD1/CAK/PLK1 Kinase Inhibitor Lead Generation Using the Pyrano[3,4-b]pyridine Scaffold

The pyrano[3,4-b]pyridine scaffold provides a structurally validated entry point for targeting protein kinase D1 (PKD1) and related kinases (CAK, PLK1), as demonstrated by CID-797718 (IC₅₀ values of 7 µM, 8.4 µM, and 21.9 µM, respectively) [2]. Medicinal chemistry teams can use 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine as a core scaffold for structure-activity relationship (SAR) exploration, leveraging the chloro substituent for late-stage diversification. The distinct kinase selectivity profile of the [3,4-b] isomer means that alternative pyrano-pyridine regioisomers cannot serve as drop-in replacements for PKD1-focused programs.

CNS Drug Discovery: Dopamine Autoreceptor Agonist Development

The benzopyrano[3,4-b]pyridine scaffold has demonstrated selective presynaptic dopamine receptor agonism with functional selectivity over D₁, 5HT₁A, 5HT₁B, and 5HT₂ receptors (IC₅₀ > 1 µM) [3][4]. 2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine serves as a key synthetic intermediate for constructing benzopyrano[3,4-b]pyridine analogs via annulation or cross-coupling at the 2-position. The scaffold's documented CNS activity provides a derisked starting point for neuropharmacology programs targeting psychotic conditions, where regioisomeric alternatives lack comparable receptor engagement data.

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Design

With a molecular weight of 169.61 g/mol and a predicted logP of 1.2–1.5 , 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine falls within optimal fragment and lead-like chemical space (MW < 250, logP < 3.5). This physicochemical profile, combined with the synthetic handle provided by the 2-chloro group, makes it an attractive building block for fragment libraries screened by NMR, SPR, or high-concentration biochemical assays. The 2-bromo and 2-iodo analogs, with higher molecular weights and logP values, are less suitable for fragment-based approaches where ligand efficiency is paramount.

Quote Request

Request a Quote for 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.